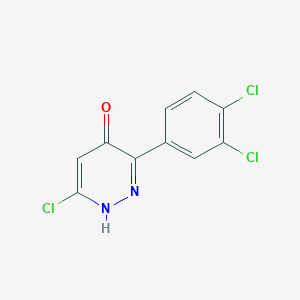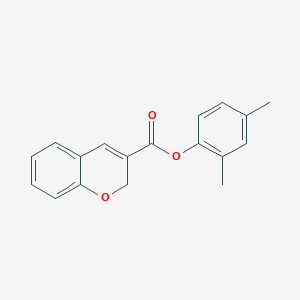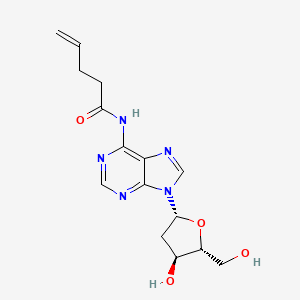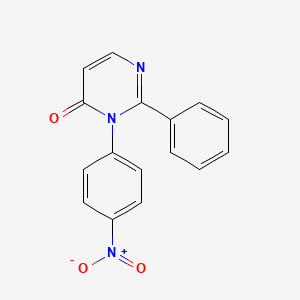
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a nitrophenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods may employ more robust catalysts and automated systems to handle the reagents and products efficiently.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the pyrimidine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 3-(4-Aminophenyl)-2-phenylpyrimidin-4(3H)-one
Substitution: Various nitro or halogenated derivatives depending on the substituents introduced.
科学研究应用
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
3-(4-Nitrophenyl)-2-phenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
89069-73-8 |
|---|---|
分子式 |
C16H11N3O3 |
分子量 |
293.28 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-11-17-16(12-4-2-1-3-5-12)18(15)13-6-8-14(9-7-13)19(21)22/h1-11H |
InChI 键 |
MKRWTXAKKZDJMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


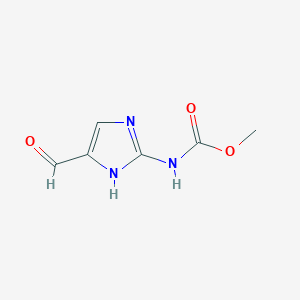

![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
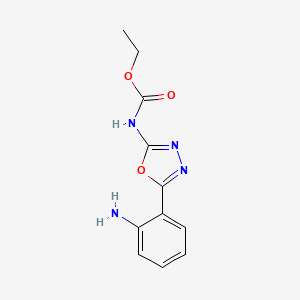
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)


